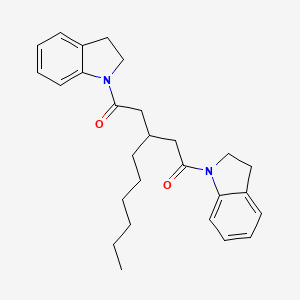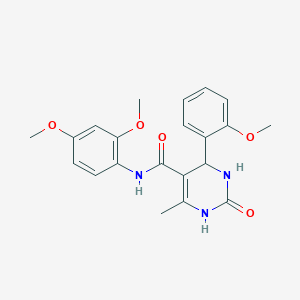![molecular formula C26H30N4O4S2 B11635644 Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)
Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{[4-(4-méthoxyphényl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acétate de pentyle est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[4-(4-méthoxyphényl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acétate de pentyle implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent généralement:
Formation du cycle triazole: Ceci peut être réalisé par cyclisation de précurseurs appropriés dans des conditions acides ou basiques.
Introduction du groupe thiéno: Cette étape implique la formation du cycle thiéno, ce qui peut être fait par une réaction de cyclisation.
Fixation du groupe méthoxyphényl:
Formation de l'ester pentyle: La dernière étape implique l'estérification pour former l'ester pentyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et peuvent améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{[4-(4-méthoxyphényl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acétate de pentyle peut subir différents types de réactions chimiques, y compris:
Oxydation: Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans le composé.
Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les conditions.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier considérablement, mais impliquent généralement des températures et des pressions contrôlées pour garantir la voie réactionnelle souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie médicinale: La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier dans les domaines de la recherche anticancéreuse et antimicrobienne.
Science des matériaux: Les propriétés du composé pourraient être utiles dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Recherche biologique: Le composé pourrait être utilisé comme sonde pour étudier divers processus biologiques, en particulier ceux impliquant les groupes fonctionnels présents dans le composé.
Mécanisme d'action
Le mécanisme d'action du 2-{[4-(4-méthoxyphényl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acétate de pentyle implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à diverses enzymes et récepteurs, inhibant potentiellement leur activité. Cette liaison peut perturber les processus cellulaires normaux, ce qui conduit aux effets biologiques observés du composé.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.
Mécanisme D'action
The mechanism of action of Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Fluconazole: Un agent antifongique triazole avec une structure cyclique triazole similaire.
Voriconazole: Un autre antifongique triazole avec une structure de base similaire.
Trazodone: Un antidépresseur qui contient également un cycle triazole.
Unicité
Le 2-{[4-(4-méthoxyphényl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acétate de pentyle est unique en raison de sa combinaison de groupes fonctionnels et de son potentiel pour des applications diverses. Sa structure permet une large gamme de modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et le développement.
Propriétés
Formule moléculaire |
C26H30N4O4S2 |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
pentyl 2-[[16-(4-methoxyphenyl)-17-oxo-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),12,14-tetraen-12-yl]sulfanyl]acetate |
InChI |
InChI=1S/C26H30N4O4S2/c1-3-4-8-15-34-21(31)16-35-26-28-27-25-29(17-11-13-18(33-2)14-12-17)23(32)22-19-9-6-5-7-10-20(19)36-24(22)30(25)26/h11-14H,3-10,15-16H2,1-2H3 |
Clé InChI |
XZKXXWANECRXKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
